GNE-4997

Description

Structure

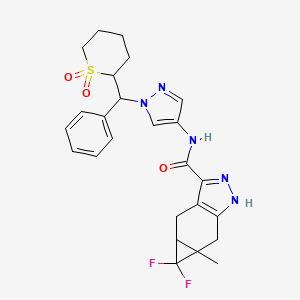

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-[(1,1-dioxothian-2-yl)-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRFIKALOWSUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-4997: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-4997 is a potent and highly selective second-generation inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, consolidating key data and experimental methodologies for drug development professionals. The core of this guide focuses on the tetrahydroindazole scaffold from which this compound was developed, detailing its mechanism of action, in vitro and in vivo potency, selectivity, and pharmacokinetic properties. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.

Discovery and Rationale

This compound emerged from a structure and property-guided lead optimization program aimed at improving upon a first-generation series of tetrahydroindazole ITK inhibitors.[1][2] The primary goal was to enhance potency and selectivity while mitigating off-target effects and cytotoxicity.[1][2] The discovery process leveraged a deep understanding of the ITK active site, guided by X-ray crystallography, to design analogs with improved pharmacological profiles. A key finding during this optimization was the correlation between the basicity of solubilizing elements in the inhibitor structure and off-target antiproliferative effects. By modulating this basicity, researchers were able to significantly reduce cytotoxicity while maintaining high on-target potency.[1][2]

Synthesis Pathway

The synthesis of this compound involves a multi-step synthetic route, characteristic of complex heterocyclic compounds. While the specific, step-by-step synthesis is detailed in the primary literature, the general approach involves the construction of the core tetrahydroindazole scaffold followed by the addition of key side chains that contribute to its potency and selectivity.

A generalized synthetic workflow is depicted below:

Caption: Generalized workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of ITK. ITK is a non-receptor tyrosine kinase that plays a pivotal role in T-cell activation and differentiation.[3] Upon T-cell receptor (TCR) engagement, a signaling cascade is initiated, leading to the activation of ITK. Activated ITK then phosphorylates and activates phospholipase C-γ1 (PLC-γ1).[3][4] PLC-γ1 subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream events, including calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), which are essential for the production of pro-inflammatory cytokines like Interleukin-2 (IL-2) and Interleukin-13 (IL-13).[1] By inhibiting ITK, this compound effectively blocks this signaling cascade, leading to a reduction in T-cell activation and cytokine release.

The ITK signaling pathway and the point of inhibition by this compound are illustrated in the diagram below:

Caption: ITK signaling pathway and inhibition by this compound.

Quantitative Data

The potency and selectivity of this compound have been extensively characterized through various in vitro and in vivo assays.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay | Parameter | Value | Reference |

| ITK Enzyme Assay | Ki | 0.09 nM | [3][4][5] |

| Jurkat Cell PLC-γ Phosphorylation | IC50 | 4 nM | [3][4] |

| Kinase Selectivity Panel | Fold Selectivity vs. other kinases | High (Specific values in primary literature) | [1][2] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of this compound

| Species | Dosing Route | Key Parameter | Value | Reference |

| Mouse | Oral / Intraperitoneal | IL-2 Inhibition | Significant reduction | [1] |

| Mouse | Oral / Intraperitoneal | IL-13 Inhibition | Significant reduction | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies used in the key experiments for the characterization of this compound.

ITK Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of ITK.

A generalized workflow for the ITK Kinase Assay is as follows:

Caption: Generalized workflow for an ITK kinase inhibition assay.

Methodology:

-

Reagent Preparation: Recombinant human ITK enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP are prepared in a kinase assay buffer. A serial dilution of this compound is also prepared.

-

Incubation: The ITK enzyme is pre-incubated with varying concentrations of this compound for a defined period to allow for inhibitor binding.

-

Kinase Reaction: The kinase reaction is initiated by the addition of the substrate and ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. Common detection methods include radiometric assays (using ³²P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The data are then fitted to a dose-response curve to determine the IC₅₀ or Kᵢ value.

Jurkat Cell PLC-γ Phosphorylation Assay

This cellular assay assesses the ability of this compound to inhibit ITK activity within a relevant T-cell line.

Methodology:

-

Cell Culture and Treatment: Jurkat T-cells are cultured and then pre-incubated with various concentrations of this compound.

-

TCR Stimulation: The T-cell receptor is stimulated using anti-CD3 antibodies to activate the ITK signaling pathway.

-

Cell Lysis and Immunoprecipitation: After stimulation, the cells are lysed, and PLC-γ1 is immunoprecipitated from the cell lysates.

-

Western Blotting: The immunoprecipitated PLC-γ1 is separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for phosphorylated PLC-γ1 (pPLC-γ1).

-

Quantification: The intensity of the pPLC-γ1 bands is quantified and normalized to the total amount of PLC-γ1. The IC₅₀ value is determined by plotting the percentage of inhibition of PLC-γ1 phosphorylation against the concentration of this compound.

In Vivo Pharmacodynamic Assays

These assays evaluate the efficacy of this compound in a living organism.

Methodology:

-

Animal Model: A suitable mouse model of T-cell activation is used.

-

Dosing: Mice are administered this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).

-

T-Cell Activation: T-cell activation is induced in the mice, for example, by immunization or challenge with an antigen.

-

Sample Collection: At various time points after dosing and activation, blood or tissue samples are collected.

-

Cytokine Measurement: The levels of key cytokines, such as IL-2 and IL-13, in the collected samples are measured using techniques like ELISA or multiplex bead assays.

-

Data Analysis: The reduction in cytokine levels in the this compound-treated group is compared to a vehicle-treated control group to assess the in vivo efficacy of the compound.

Conclusion

This compound is a potent and selective ITK inhibitor with a well-defined mechanism of action and demonstrated in vitro and in vivo activity. The strategic design, guided by structural biology and property-based optimization, has resulted in a compound with a promising preclinical profile. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the exploration of novel immunomodulatory therapies. Further details on the synthesis and comprehensive biological data can be found in the primary literature.[1]

References

- 1. corvuspharma.com [corvuspharma.com]

- 2. Fragment-to-Lead Medicinal Chemistry Publications in 2015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]

GNE-4997: A Potent and Selective Inhibitor of Interleukin-2-Inducible T-cell Kinase (ITK)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

GNE-4997 is a potent and highly selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a critical non-receptor tyrosine kinase in the Tec family. ITK plays a pivotal role in T-cell receptor (TCR) signaling, making it a key therapeutic target for a range of inflammatory and autoimmune diseases. The primary cellular target of this compound is the ATP-binding pocket of ITK. By occupying this site, this compound effectively blocks the kinase activity of ITK, thereby inhibiting the downstream signaling cascade that is essential for T-cell activation, proliferation, and cytokine release.

The mechanism of action of this compound involves the direct inhibition of ITK's catalytic function. This leads to a reduction in the phosphorylation of its key substrate, phospholipase C-gamma 1 (PLC-γ1). The inhibition of PLC-γ1 phosphorylation subsequently attenuates the production of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in decreased intracellular calcium mobilization and protein kinase C (PKC) activation. Ultimately, this cascade of events suppresses the activation of transcription factors, such as NFAT and AP-1, which are crucial for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).

Quantitative Inhibition Data

The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound's inhibitory activity.

| Parameter | Value | Assay Type | Target | Reference |

| Ki | 0.09 nM | Biochemical Kinase Assay | ITK | [1][2] |

Table 1: Biochemical Potency of this compound against ITK.

| Parameter | Value | Assay Type | Cell Line | Stimulus | Endpoint | Reference |

| IC50 | 4 nM | Cellular Assay | Jurkat cells | T-cell receptor stimulation | PLC-γ phosphorylation | [1][2] |

Table 2: Cellular Potency of this compound.

Signaling Pathway

This compound intercepts the TCR signaling pathway at the level of ITK. The following diagram illustrates the canonical TCR signaling cascade and the point of intervention by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below. These protocols are based on the descriptions in the primary literature.

ITK Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified ITK.

Workflow:

Methodology:

-

Assay Buffer Preparation: The assay is performed in a buffer typically containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% BSA.

-

Enzyme Preparation: Recombinant human ITK enzyme is diluted in the assay buffer to the desired concentration.

-

Substrate Preparation: A substrate solution is prepared containing a poly(Glu,Tyr) 4:1 peptide and ATP at a concentration close to its Km value.

-

Inhibitor Preparation: this compound is serially diluted in DMSO and then further diluted in the assay buffer.

-

Kinase Reaction: The kinase reaction is initiated by mixing the ITK enzyme, the substrate solution, and the this compound dilutions in a low-volume 384-well plate.

-

Incubation: The reaction mixture is incubated at room temperature for a defined period, typically 60 minutes.

-

Detection: The reaction is stopped, and the level of substrate phosphorylation is detected using a technology such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This typically involves the addition of a europium-labeled anti-phosphotyrosine antibody and a fluorescently labeled tracer that binds to the unphosphorylated substrate.

-

Signal Reading: The TR-FRET signal is read on a compatible plate reader. A high signal indicates low phosphorylation (i.e., high inhibition), and a low signal indicates high phosphorylation (i.e., low inhibition).

-

Data Analysis: The raw data is converted to percent inhibition relative to control wells (containing DMSO without inhibitor). The IC50 value is determined by fitting the percent inhibition data to a four-parameter logistic equation. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Assay for PLC-γ Phosphorylation

This assay measures the ability of this compound to inhibit the phosphorylation of PLC-γ1 in a cellular context, providing a measure of its on-target activity in a more physiologically relevant system.

Workflow:

References

GNE-4997: A Technical Guide to a Potent and Selective ITK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec kinase family, playing a pivotal role in T-cell receptor (TCR) signaling. Its function is essential for the development, differentiation, and effector functions of T-cells, particularly T helper 2 (Th2) cells, making it a key therapeutic target for inflammatory and autoimmune disorders like asthma. GNE-4997 is a second-generation tetrahydroindazole-based inhibitor designed for high potency and selectivity against ITK. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization.

Introduction to ITK and this compound

ITK is predominantly expressed in T-cells and natural killer (NK) cells and functions as a crucial mediator downstream of the T-cell receptor.[1] Upon TCR engagement, a signaling cascade involving LCK, ZAP-70, and the adaptors LAT and SLP-76 leads to the recruitment and activation of ITK at the plasma membrane.[2] Activated ITK then phosphorylates and activates Phospholipase C-γ1 (PLC-γ1), which in turn catalyzes the production of second messengers that lead to calcium mobilization and the activation of downstream transcription factors, culminating in T-cell activation and cytokine production.[1] Given its central role in Th2-mediated allergic responses, selective inhibition of ITK is a promising strategy for diseases such as asthma.[1]

This compound was developed by Genentech as a potent and selective ITK inhibitor.[3] It emerged from an optimization program that aimed to improve upon earlier compounds by enhancing potency and selectivity while reducing off-target effects and cytotoxicity.[3] A key innovation in the design of this compound was the replacement of a basic solubilizing group with a cyclic sulfone moiety, a strategic chemical modification that successfully mitigated off-target antiproliferative effects without compromising kinase selectivity.[3]

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor that targets the kinase domain of ITK. X-ray crystallography studies have elucidated its binding mode, showing that the pyrazole ring of the tetrahydroindazole core anchors the molecule into the hinge region of the kinase through hydrogen bonds with the backbone amide of Met438 and the carbonyl of Glu436.[3] This precise interaction blocks the ATP-binding site, preventing the phosphorylation of ITK's substrates.

The inhibition of ITK by this compound directly interrupts the TCR signaling cascade, preventing the phosphorylation of PLC-γ1. This blockade halts the downstream signaling events, including calcium flux and NFAT activation, which are essential for T-cell activation and the production of key cytokines like IL-2, IL-4, IL-5, and IL-13.[4]

Quantitative Data

This compound demonstrates exceptional potency at both the enzymatic and cellular levels. The following tables summarize the key quantitative metrics reported for the compound.

Table 1: In Vitro Biochemical and Cellular Potency

| Parameter | Target/Assay | Value | Reference |

| Ki | ITK (Enzymatic Assay) | 0.09 nM | [1] |

| IC50 | p-PLC-γ1 (Jurkat Cells) | 4 nM | [1][5] |

Note: While this compound is described as highly selective, a detailed kinase selectivity panel with IC50 values against other Tec family kinases (e.g., BTK, RLK) and other off-target kinases was not publicly available at the time of this writing.

Table 2: Pharmacokinetic and In Vivo Efficacy Data

| Parameter | Species | Value | Reference |

| Pharmacokinetics | Mouse | Data not publicly available | - |

| In Vivo Efficacy | Mouse | Reduces IL-2 and IL-13 production | [3] |

Note: Specific pharmacokinetic parameters (e.g., half-life, clearance, oral bioavailability) and quantitative in vivo efficacy data (e.g., dose-response for cytokine reduction) from the primary publication were not publicly available.

Experimental Protocols

The characterization of this compound involved a tiered experimental approach, moving from biochemical assays to cellular models and finally to in vivo systems.

ITK Biochemical Kinase Assay (Representative Protocol)

This assay quantifies the direct inhibitory effect of this compound on ITK's enzymatic activity.

-

Objective: To determine the inhibitor constant (Ki) of this compound against recombinant human ITK.

-

Principle: An ADP-Glo™ (Promega) or similar assay format is used, which measures the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase inhibition.

-

Materials:

-

Recombinant human ITK enzyme.

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1).

-

ATP (at a concentration near the Km for ITK).

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT).

-

This compound, serially diluted in DMSO.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

384-well assay plates.

-

-

Procedure:

-

Add 1 µL of serially diluted this compound or DMSO vehicle control to wells of a 384-well plate.

-

Add 2 µL of ITK enzyme diluted in kinase buffer to each well and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

-

Record luminescence using a plate reader.

-

-

Data Analysis: Convert luminescence to percent inhibition relative to controls. Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀. The Ki is then calculated using the Cheng-Prusoff equation.

Cellular Phospho-PLC-γ1 (Tyr783) Assay (Representative Protocol)

This assay measures the ability of this compound to inhibit TCR-induced signaling in a relevant cell line.

-

Objective: To determine the IC₅₀ of this compound for the inhibition of PLC-γ1 phosphorylation in Jurkat T-cells.

-

Principle: Jurkat cells are stimulated via the TCR to induce ITK-dependent phosphorylation of PLC-γ1 at tyrosine 783. The level of phosphorylated PLC-γ1 is then quantified using flow cytometry or Western blot.

-

Materials:

-

Jurkat T-cells.

-

RPMI-1640 medium + 10% FBS.

-

TCR Stimulant: Anti-CD3 antibody (e.g., OKT3).

-

This compound, serially diluted.

-

Fixation/Permeabilization buffers.

-

Primary Antibody: Anti-phospho-PLC-γ1 (Tyr783).

-

Labeled Secondary Antibody for detection.

-

-

Procedure:

-

Culture Jurkat cells to a density of ~1x10⁶ cells/mL.

-

Pre-incubate cells with various concentrations of this compound or DMSO vehicle for 1 hour at 37°C.

-

Stimulate the cells by adding anti-CD3 antibody for 5-10 minutes at 37°C.

-

Immediately stop the stimulation by fixing the cells with a formaldehyde-based buffer.

-

Permeabilize the cells with a methanol- or saponin-based buffer.

-

Stain the cells with the anti-phospho-PLC-γ1 (Tyr783) antibody, followed by a fluorescently labeled secondary antibody.

-

Analyze the median fluorescence intensity of the cell population using a flow cytometer.

-

-

Data Analysis: Normalize the phosphorylation signal to the stimulated control. Plot the normalized signal against the inhibitor concentration to determine the IC₅₀.

Structure-Activity Relationship (SAR) and Drug Design

The development of this compound from its predecessor, GNE-9822, is a clear example of structure-based drug design aimed at optimizing the therapeutic window. The key structural modification was intended to reduce cytotoxicity associated with basic amine moieties present in earlier compounds.

By replacing the basic amine with a non-basic, polar cyclic sulfone, the developers of this compound were able to dissociate the desired on-target ITK inhibition from the undesired antiproliferative off-target effects. This modification led to a compound with a superior safety profile while maintaining high potency.[3]

Summary and Future Directions

This compound is a highly potent and selective inhibitor of ITK, demonstrating single-digit nanomolar efficacy in cellular assays.[1][5] Its design represents a successful application of medicinal chemistry principles to mitigate off-target toxicity while preserving on-target activity. The interruption of the TCR-ITK-PLC-γ1 signaling axis by this compound provides a strong rationale for its potential use in T-cell mediated inflammatory diseases.

Further development and public disclosure of its full kinase selectivity profile, detailed pharmacokinetic properties, and quantitative in vivo efficacy data will be crucial for fully assessing its therapeutic potential and advancing it toward clinical investigation.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Understanding the Binding Kinetics of GNE-4997 to ITK: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-2-inducible T-cell kinase (ITK) is a critical non-receptor tyrosine kinase in the Tec kinase family, playing a pivotal role in T-cell receptor (TCR) signaling. Its involvement in T-cell development, differentiation, and proliferation makes it a compelling therapeutic target for a range of autoimmune and inflammatory diseases. GNE-4997 has emerged as a potent and selective inhibitor of ITK, demonstrating significant potential in modulating T-cell mediated immune responses. This technical guide provides a comprehensive overview of the binding kinetics of this compound to ITK, supported by experimental data and methodologies, to aid researchers and drug development professionals in their understanding of this promising inhibitor.

This compound: A Potent and Selective ITK Inhibitor

This compound is a reversible, ATP-competitive inhibitor of ITK.[1] Structural studies have confirmed that this compound binds to the ATP-binding pocket of the ITK kinase domain. This interaction prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of the T-cell receptor signaling cascade.

Binding Affinity and Potency

The interaction between this compound and ITK is characterized by high affinity, as demonstrated by both biochemical and cellular assays. While specific association (k_on) and dissociation (k_off) rate constants are not publicly available, the equilibrium dissociation constant (K_i) provides a robust measure of the inhibitor's potency.

| Parameter | Value | Description | Reference |

| K_i | 0.09 nM | Inhibition constant, a measure of the binding affinity of this compound to the ITK enzyme. | [1][2][3][4] |

| IC_50 | 4 nM | Half-maximal inhibitory concentration for the phosphorylation of PLC-γ in Jurkat cells, indicating cellular potency. | [1] |

Table 1: Quantitative Binding and Potency Data for this compound

ITK Signaling Pathway and Mechanism of Inhibition

The binding of the T-cell receptor (TCR) to an antigen-presenting cell (APC) initiates a complex signaling cascade. ITK is a key component of this pathway, responsible for the phosphorylation and activation of phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 then triggers downstream signaling events, leading to T-cell activation. This compound, by occupying the ATP-binding site of ITK, prevents the kinase from phosphorylating PLC-γ1, thus effectively blocking this critical step in T-cell activation.

Caption: ITK Signaling Pathway and this compound Inhibition.

Experimental Protocols

The determination of the binding kinetics and potency of this compound involves both biochemical and cell-based assays. Below are detailed methodologies for these key experiments.

Biochemical ITK Kinase Assay (Determination of K_i)

This assay measures the direct inhibition of ITK enzymatic activity by this compound.

-

Reagents and Materials:

-

Recombinant human ITK enzyme

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

This compound (serially diluted)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

-

Procedure:

-

Prepare a reaction mixture containing the ITK enzyme and the peptide substrate in the kinase buffer.

-

Add serial dilutions of this compound to the wells of a 384-well plate.

-

Add the enzyme/substrate mixture to the wells containing the inhibitor.

-

Initiate the kinase reaction by adding a fixed concentration of ATP (typically at the K_m for ATP).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent.

-

Plot the percentage of ITK activity against the logarithm of the this compound concentration.

-

Determine the IC_50 value from the resulting dose-response curve.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [S]/K_m), where [S] is the ATP concentration and K_m is the Michaelis-Menten constant of ATP for ITK.

-

Caption: Workflow for a Biochemical ITK Kinase Assay.

Cellular PLC-γ Phosphorylation Assay (Determination of IC_50)

This assay assesses the ability of this compound to inhibit ITK activity within a cellular context.

-

Reagents and Materials:

-

Jurkat T-cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

T-cell receptor stimulating antibodies (e.g., anti-CD3 and anti-CD28)

-

This compound (serially diluted)

-

Lysis buffer

-

Antibodies: anti-phospho-PLC-γ1 and a loading control (e.g., anti-GAPDH)

-

Western blotting reagents and equipment

-

-

Procedure:

-

Culture Jurkat T-cells to the desired density.

-

Pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies.

-

Incubate for a short period (e.g., 5-10 minutes) to induce PLC-γ1 phosphorylation.

-

Lyse the cells and collect the protein lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with an anti-phospho-PLC-γ1 antibody to detect the phosphorylated form of the protein.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities and plot the percentage of inhibition of PLC-γ1 phosphorylation against the logarithm of the this compound concentration.

-

Determine the IC_50 value from the resulting dose-response curve.

-

Caption: Workflow for a Cellular PLC-γ Phosphorylation Assay.

Conclusion

This compound is a highly potent and selective inhibitor of ITK, demonstrating excellent biochemical and cellular activity. Its reversible, ATP-competitive mechanism of action effectively blocks the ITK-mediated phosphorylation of PLC-γ1, a crucial step in T-cell receptor signaling. The sub-nanomolar binding affinity (K_i = 0.09 nM) and low nanomolar cellular potency (IC_50 = 4 nM) highlight its potential as a valuable research tool and a promising candidate for the development of novel therapeutics for T-cell mediated diseases. Further investigation into the detailed binding kinetics, including the on- and off-rates, would provide a more complete understanding of the dynamic interaction between this compound and ITK and could further inform its therapeutic application.

References

GNE-4997: A Preclinical Candidate for Asthma Intervention Through Selective ITK Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-4997 is a potent and highly selective inhibitor of the Interleukin-2-inducible T-cell kinase (ITK), a critical component of the T-cell receptor (TCR) signaling pathway. Given the established role of ITK in the differentiation and function of T helper 2 (Th2) cells, which are central to the pathophysiology of allergic asthma, this compound presents a compelling therapeutic candidate. This document provides a comprehensive overview of the preclinical data supporting the investigation of this compound in asthma models, including its biochemical potency, the underlying signaling pathways, and detailed experimental protocols for in vivo evaluation. While direct in vivo studies of this compound in asthma models are not yet publicly available, this guide synthesizes the existing evidence to build a strong rationale for its further investigation.

Introduction to this compound and its Target: ITK

This compound is a small molecule inhibitor designed for high potency and selectivity against ITK, a member of the Tec family of non-receptor tyrosine kinases.[1][2][3] ITK is predominantly expressed in T-cells and plays a crucial role in TCR-mediated signaling cascades.[4][5][6] Upon TCR engagement, ITK is activated and subsequently phosphorylates downstream targets, most notably Phospholipase C-gamma 1 (PLC-γ1).[1] This action is pivotal for inducing calcium mobilization and activating transcription factors that drive T-cell proliferation, differentiation, and cytokine production.[5]

The rationale for targeting ITK in asthma stems from its integral role in Th2 cell biology. Th2 cells orchestrate the allergic inflammatory response in asthma through the release of key cytokines such as IL-4, IL-5, and IL-13.[5] Studies involving ITK-deficient mice have demonstrated a significant reduction in Th2-mediated allergic airway inflammation, validating ITK as a therapeutic target for asthma.[1][4][7]

Quantitative Data on this compound and ITK's Role in Asthma Models

The following tables summarize the key quantitative data for this compound's biochemical potency and the effects of ITK deficiency in a preclinical asthma model.

Table 1: Biochemical Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| Ki (ITK) | 0.09 nM | Biochemical Assay | [1][2][3] |

| IC50 (PLC-γ phosphorylation) | 4 nM | Jurkat cells | [1][2] |

Table 2: Effects of ITK Deficiency in Ovalbumin-Induced Murine Asthma Model

| Parameter | Wild-Type Mice | ITK -/- Mice | Observation | Reference |

| Lung Inflammation | Severe | Reduced | ITK deficiency mitigates airway inflammation. | [1] |

| Eosinophil Infiltration | High | Reduced | ITK is crucial for eosinophil recruitment to the lungs. | [1] |

| Mucus Production | Increased | Reduced | ITK signaling contributes to mucus hypersecretion. | [1] |

Signaling Pathway of ITK in T-Cells

The activation of ITK is a critical step in the TCR signaling cascade that leads to the production of pro-inflammatory cytokines in asthma. The following diagram illustrates this pathway.

Caption: ITK Signaling Pathway in T-Cells.

Experimental Protocols

Ovalbumin-Induced Murine Model of Allergic Asthma

This model is the standard for evaluating the efficacy of novel asthma therapeutics.[8][9][10][11][12]

Materials:

-

6-8 week old BALB/c mice

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Phosphate-buffered saline (PBS)

-

Aerosol delivery system (nebulizer)

Protocol:

-

Sensitization:

-

On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg alum in 200 µL of PBS.

-

Control group receives i.p. injections of PBS with alum.

-

-

Challenge:

-

From days 28 to 30, expose mice to an aerosol of 1% OVA in PBS for 30 minutes daily.

-

Control group is exposed to a PBS aerosol.

-

-

Treatment:

-

Administer this compound or vehicle control via the desired route (e.g., oral gavage, i.p. injection) at a specified time before each OVA challenge.

-

-

Endpoint Analysis (24-48 hours after final challenge):

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Collect BAL fluid by flushing the lungs with PBS.

-

Perform total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) using flow cytometry or cytospin preparations stained with Wright-Giemsa.

-

-

Lung Histology:

-

Perfuse lungs and fix in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for inflammation and Periodic acid-Schiff (PAS) for mucus production.

-

-

Airway Hyperresponsiveness (AHR) Measurement:

-

Assess AHR to increasing concentrations of methacholine using a whole-body plethysmograph.

-

-

Cytokine Analysis:

-

Measure levels of IL-4, IL-5, and IL-13 in BAL fluid or lung homogenates using ELISA or multiplex assays.

-

-

Serum IgE Levels:

-

Measure OVA-specific IgE levels in serum by ELISA.

-

-

PLC-γ1 Phosphorylation Assay in Jurkat Cells

This in vitro assay is used to determine the cellular potency of ITK inhibitors.[1][2][13][14][15][16]

Materials:

-

Jurkat T-cells

-

Anti-CD3 antibody (OKT3)

-

This compound

-

Lysis buffer

-

Antibodies: anti-phospho-PLC-γ1 (Tyr783), anti-total-PLC-γ1, and secondary antibodies

-

Western blotting equipment and reagents

Protocol:

-

Cell Culture and Treatment:

-

Culture Jurkat T-cells in appropriate media.

-

Pre-incubate cells with varying concentrations of this compound or vehicle for 1-2 hours.

-

-

TCR Stimulation:

-

Stimulate the cells with anti-CD3 antibody (e.g., 10 µg/mL) for 5-10 minutes at 37°C.

-

-

Cell Lysis:

-

Lyse the cells on ice with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Western Blotting:

-

Separate cell lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-PLC-γ1 and total PLC-γ1.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) system.

-

-

Data Analysis:

-

Quantify band intensities and calculate the ratio of phosphorylated PLC-γ1 to total PLC-γ1.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

-

Experimental Workflow for this compound Evaluation in an Asthma Model

The following diagram outlines a logical workflow for the preclinical evaluation of this compound in an asthma model.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]

- 4. ITK (gene) - Wikipedia [en.wikipedia.org]

- 5. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the IL-2 inducible tyrosine kinase ITK and its inhibitors in disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IL-2–inducible T-cell kinase modulates TH2-mediated allergic airway inflammation by suppressing IFN-γ in naive CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ovalbumin-induced Asthmatic Mouse Model Construction [bio-protocol.org]

- 10. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]

- 12. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

- 13. researchgate.net [researchgate.net]

- 14. Pleiotropic Contributions of Phospholipase C-γ1 (PLC-γ1) to T-Cell Antigen Receptor-Mediated Signaling: Reconstitution Studies of a PLC-γ1-Deficient Jurkat T-Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PLCγ1 promotes phase separation of T cell signaling components - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]

Methodological & Application

Application Notes and Protocols for Titrating GNE-4997 Concentration in Jurkat Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and highly selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] ITK, a member of the Tec family of kinases, plays a significant role in T-cell activation, differentiation, and cytokine production.[3][4][5] Dysregulation of ITK signaling has been implicated in various T-cell-mediated diseases, making it an attractive therapeutic target. This compound exhibits a high affinity for ITK with a Ki of 0.09 nM and effectively inhibits the phosphorylation of Phospholipase C-γ (PLC-γ) in Jurkat cells, a human T-lymphocyte cell line, with an IC50 of 4 nM upon TCR stimulation.[1][2][6]

These application notes provide detailed protocols for determining the optimal concentration of this compound for in vitro assays using Jurkat cells. The described methods focus on assessing the inhibitor's impact on cell viability and T-cell activation, key parameters for characterizing its biological effects.

Data Presentation

Table 1: this compound Properties

| Property | Value | Reference |

| Target | Interleukin-2-inducible T-cell kinase (ITK) | [1][2] |

| Ki | 0.09 nM | [2] |

| IC50 (PLC-γ phosphorylation in Jurkat cells) | 4 nM | [1][2][6] |

Table 2: Recommended this compound Concentration Ranges for Jurkat Cell Assays

| Assay Type | Suggested Concentration Range | Rationale |

| Cell Viability (e.g., MTT, Resazurin) | 0.1 nM - 10 µM | To determine the cytotoxic or anti-proliferative effects over a broad range and establish a therapeutic window. |

| T-Cell Activation (e.g., IL-2 ELISA) | 0.1 nM - 1 µM | Focused range around the known IC50 for a downstream signaling event to precisely determine the potency of functional inhibition. |

Experimental Protocols

Jurkat Cell Culture and Maintenance

Materials:

-

Jurkat E6.1 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

L-glutamine

-

Phosphate Buffered Saline (PBS)

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

Protocol:

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL for optimal growth.

-

Subculture cells every 2-3 days by centrifuging the cell suspension, removing the supernatant, and resuspending the cell pellet in fresh, pre-warmed medium.

-

Before each experiment, assess cell viability using Trypan Blue exclusion. Ensure viability is >95%.

Protocol for Determining this compound IC50 for Cell Viability

This protocol utilizes a resazurin-based assay to measure cell viability. A similar protocol can be followed for MTT assays with appropriate modifications for the solubilization step.[7][8][9]

Materials:

-

Jurkat cells in logarithmic growth phase

-

Complete RPMI-1640 medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well, opaque-walled microplates

-

Resazurin sodium salt solution

-

Plate reader with fluorescence capabilities (Ex/Em ~560/590 nm)

Protocol:

-

Cell Seeding: Seed Jurkat cells at a density of 2 x 10^4 cells per well in 100 µL of complete medium in a 96-well opaque-walled plate.

-

Compound Preparation: Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 10 µM down to 0.1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Cell Treatment: Add 100 µL of the diluted this compound or vehicle control to the respective wells, resulting in a final volume of 200 µL per well.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

-

Data Acquisition: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (media only wells).

-

Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

-

Protocol for Assessing this compound Inhibition of T-Cell Activation (IL-2 Production)

This protocol measures the secretion of Interleukin-2 (IL-2), a key cytokine produced upon T-cell activation, using an Enzyme-Linked Immunosorbent Assay (ELISA).[10][11][12]

Materials:

-

Jurkat cells

-

Complete RPMI-1640 medium

-

This compound stock solution

-

96-well tissue culture plates

-

T-cell activators: anti-CD3 and anti-CD28 antibodies, or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.

-

Human IL-2 ELISA kit

-

Microplate reader for absorbance measurement

Protocol:

-

Cell Seeding: Seed Jurkat cells at a density of 1 x 10^5 cells per well in 100 µL of complete medium in a 96-well plate.

-

Inhibitor Pre-incubation: Prepare serial dilutions of this compound (e.g., 1 µM to 0.1 nM) in complete medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C. Include a vehicle control.

-

T-Cell Stimulation: Prepare a stimulation cocktail. For antibody-based stimulation, use plate-bound anti-CD3 (1-10 µg/mL) and soluble anti-CD28 (1-5 µg/mL). For chemical stimulation, use PMA (10-50 ng/mL) and Ionomycin (0.5-1 µM). Add the stimulation cocktail to the wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant for IL-2 measurement.

-

IL-2 ELISA: Perform the IL-2 ELISA according to the manufacturer's instructions. This typically involves coating the ELISA plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, a substrate, and a stop solution.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the IL-2 standards.

-

Calculate the concentration of IL-2 in each sample from the standard curve.

-

Normalize the IL-2 production to the stimulated vehicle control (100% activation).

-

Plot the percentage of IL-2 production against the logarithm of the this compound concentration and determine the IC50 value.

-

Mandatory Visualizations

Caption: Experimental workflow for titrating this compound in Jurkat cell assays.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]

- 5. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Jurkat In Vitro Resazurin Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. AID 1271 - IL-2 Production Assay in Jurkat T-cells Stimulated with anti-CD3/anti-CD28 antibodies - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. pubs.acs.org [pubs.acs.org]

GNE-4997: Application Notes and Protocols for Flow Cytometry Analysis

For Research Use Only. Not for use in diagnostic procedures.

Introduction

GNE-4997 is a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK activation, downstream of the TCR, leads to the phosphorylation of Phospholipase C-gamma 1 (PLC-γ1), initiating a cascade of signaling events essential for T-cell activation, proliferation, and cytokine production.[4] Dysregulation of the TCR signaling pathway is implicated in various immunological disorders and T-cell malignancies, making ITK a compelling therapeutic target.

These application notes provide detailed protocols for utilizing flow cytometry to assess the pharmacological effects of this compound on T-cells. The described methods enable researchers to quantify the inhibition of PLC-γ1 phosphorylation, analyze cell cycle progression, and measure the induction of apoptosis in response to this compound treatment.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the kinase activity of ITK. By blocking ITK, this compound prevents the subsequent phosphorylation of its substrate, PLC-γ1. This disruption of the TCR signaling cascade ultimately leads to the modulation of T-cell effector functions.

Quantitative Data Summary

The following tables summarize the quantitative effects of a representative ITK inhibitor on Jurkat cells, a human T-lymphocyte cell line. These data are indicative of the expected results when using this compound in similar experimental setups.

Table 1: Effect of ITK Inhibitor on Apoptosis in Jurkat Cells [1]

| Treatment Time | Concentration | % Apoptotic Cells (Mean ± SD) |

| 24 hours | Control | 5.2 ± 0.7 |

| 3 µM | 15.3 ± 0.8 | |

| 5 µM | 25.0 ± 3.8 | |

| 8 µM | 47.9 ± 2.7 | |

| 48 hours | Control | 7.1 ± 1.2 |

| 3 µM | 28.4 ± 3.1 | |

| 5 µM | 45.6 ± 4.5 | |

| 8 µM | 68.2 ± 5.3 |

Table 2: Effect of ITK Inhibitor on Cell Cycle Distribution in Jurkat Cells (24-hour treatment) [1]

| Concentration | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |

| Control | 60.3 ± 4.2 | 20.0 ± 2.1 | 19.7 ± 5.4 |

| 3 µM | 58.9 ± 3.8 | 19.7 ± 2.5 | 21.4 ± 6.5 |

| 5 µM | 55.1 ± 4.5 | 21.2 ± 3.3 | 23.7 ± 7.3 |

| 8 µM | 40.2 ± 6.1 | 18.3 ± 4.9 | 41.5 ± 17.4 |

Experimental Protocols

Protocol 1: Inhibition of PLC-γ1 Phosphorylation in Jurkat Cells

This protocol details the use of phospho-flow cytometry to measure the inhibition of TCR-induced PLC-γ1 phosphorylation by this compound.

Materials:

-

Jurkat T-cells

-

This compound

-

Anti-CD3 Antibody (clone UCHT1)

-

Anti-CD28 Antibody (clone CD28.2)

-

Goat anti-Mouse Ig

-

BD Phosflow™ Lyse/Fix Buffer

-

BD Phosflow™ Perm Buffer III

-

Phospho-PLC-γ1 (pY783) Antibody (e.g., FITC or PE conjugated)

-

Viability Dye (e.g., DAPI, Propidium Iodide)

-

Flow Cytometer

References

Application Notes and Protocols: GNE-4997 Administration in Mouse Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. The underlying immune response is predominantly driven by T helper 2 (Th2) cells, which produce a suite of cytokines including Interleukin-4 (IL-4), IL-5, and IL-13.[1][2] These cytokines orchestrate the recruitment of eosinophils, stimulate IgE production by B cells, and promote the pathological features of asthma.[2]

A key upstream regulator of T-cell activation and differentiation is the Lymphocyte-specific protein tyrosine kinase (Lck), a non-receptor tyrosine kinase essential for T-cell receptor (TCR) signaling.[3][4] Activation of Lck initiates a signaling cascade that leads to the differentiation of Th2 cells and the subsequent amplification of the allergic inflammatory response.[3] Consequently, inhibiting Lck presents a promising therapeutic strategy for attenuating the Th2-driven inflammation central to asthma.

While information on a compound specifically named GNE-4997 is not available in public literature, it is hypothesized to be a selective Lck inhibitor based on related research into kinase inhibitors for asthma. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of a selective Lck inhibitor, referred to herein as this compound, in preclinical mouse models of allergic asthma.

Mechanism of Action: Lck Inhibition in Th2 Cells

Upon engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC), Lck is activated. Activated Lck phosphorylates downstream substrates, including the Interleukin-2-inducible T cell kinase (ITK) and Phospholipase C-γ1 (PLC-γ1).[3][5] This initiates a cascade that activates transcription factors such as GATA3, NFκB, and NFATc1, which are critical for the expression of Th2-associated cytokines (IL-4, IL-5, IL-13).[3][4] By inhibiting Lck, this compound is expected to block this entire cascade, preventing Th2 cell differentiation and cytokine production, thereby reducing airway inflammation.

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This protocol describes a common method for inducing an allergic asthma phenotype in BALB/c mice.[6][7][8]

Materials:

-

6-8 week old female BALB/c mice

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide gel (Alum) adjuvant (InvivoGen)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Ultrasonic nebulizer

Procedure:

-

Sensitization Phase:

-

Day 0 & 7: Sensitize each mouse with an intraperitoneal (i.p.) injection of 10 µg OVA emulsified in 100 µl aluminum hydroxide gel.[8] The total injection volume should be 200 µl in sterile PBS.

-

-

Challenge Phase:

-

Endpoint Analysis:

Protocol 2: this compound Administration

This protocol outlines the preparation and administration of the Lck inhibitor.

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% Carboxymethylcellulose)

-

Positive Control: Dexamethasone

-

Oral gavage needles

Procedure:

-

Preparation:

-

Administration:

Protocol 3: Assessment of Therapeutic Efficacy

A. Measurement of Airway Hyperresponsiveness (AHR)

-

Method: Use a whole-body plethysmography system (e.g., DSI Buxco FinePointe) to measure AHR non-invasively.[7][10]

-

Procedure: 24 hours after the final challenge, place conscious, unrestrained mice into the plethysmography chambers.[7][10] After a baseline reading, expose mice to increasing concentrations of aerosolized methacholine (MCh) (e.g., 0, 6.25, 12.5, 25, 50 mg/mL). Record the enhanced pause (Penh) value, which is a calculated index that correlates with airway resistance.[10]

B. Bronchoalveolar Lavage Fluid (BALF) Collection and Analysis

-

Method: Immediately following AHR measurement, euthanize mice and perform a tracheotomy.

-

Procedure:

-

Cannulate the trachea and lavage the lungs twice with 0.6 mL of ice-cold PBS.[8]

-

Centrifuge the collected BALF. Use the supernatant for cytokine analysis.

-

Resuspend the cell pellet and perform a total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).[11]

-

C. Measurement of Serum IgE Levels

-

Method: Collect blood via cardiac puncture at the time of sacrifice.

-

Procedure:

-

Allow blood to clot and centrifuge to separate serum.

-

Measure total and OVA-specific IgE levels in the serum using a commercially available ELISA kit, following the manufacturer's instructions.[7]

-

D. Histopathological Analysis of Lung Tissue

-

Method: After BALF collection, perfuse the lungs with PBS and inflate with 10% neutral buffered formalin.

-

Procedure:

-

Excise the lungs and fix them in formalin overnight.

-

Embed the tissue in paraffin, section, and stain with:

-

Data Presentation: Expected Outcomes of Lck Inhibition

The following tables summarize representative quantitative data expected from studies evaluating an Lck inhibitor like this compound, based on published findings for similar kinase inhibitors in mouse models of asthma.[3][4][8][9][12]

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF

| Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |

| Control (PBS) | 1.1 ± 0.2 | 0.1 ± 0.05 | 0.3 ± 0.1 | 0.5 ± 0.1 |

| Asthma (OVA) | 8.5 ± 1.1 | 45.2 ± 5.3 | 5.1 ± 0.8 | 10.3 ± 1.5 |

| OVA + this compound | 3.2 ± 0.5 | 10.7 ± 2.1 | 2.4 ± 0.5 | 4.1 ± 0.7 |

| OVA + Dexa | 2.5 ± 0.4 | 5.6 ± 1.5 | 1.8 ± 0.4 | 3.2 ± 0.6 |

| *Data are presented as Mean ± SEM. *p < 0.05 compared to Asthma (OVA) group. Data is illustrative. |

Table 2: Effect of this compound on Th2 Cytokine Levels in Lung Homogenate

| Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Control (PBS) | 15 ± 3 | 10 ± 2 | 25 ± 5 |

| Asthma (OVA) | 150 ± 18 | 125 ± 15 | 210 ± 22 |

| OVA + this compound | 55 ± 8 | 40 ± 6 | 75 ± 10 |

| OVA + Dexa | 40 ± 6 | 30 ± 5 | 60 ± 8 |

| *Data are presented as Mean ± SEM. *p < 0.05 compared to Asthma (OVA) group. Data is illustrative.[12][13] |

Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR) and Serum IgE

| Group | AHR (Penh at 50 mg/mL MCh) | Total Serum IgE (ng/mL) |

| Control (PBS) | 1.5 ± 0.3 | 150 ± 25 |

| Asthma (OVA) | 4.8 ± 0.6 | 2500 ± 300 |

| OVA + this compound | 2.2 ± 0.4 | 950 ± 150 |

| OVA + Dexa | 1.9 ± 0.3 | 700 ± 120 |

| *Data are presented as Mean ± SEM. *p < 0.05 compared to Asthma (OVA) group. Data is illustrative.[7][14] |

Logical Relationship Diagram

This diagram illustrates how the inhibition of Lck by this compound leads to the attenuation of the key pathological features of asthma.

References

- 1. New insights into the role of cytokines in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New insights into the role of cytokines in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blockade of Tyrosine Kinase, LCK Leads to Reduction in Airway Inflammation through Regulation of Pulmonary Th2/Treg Balance and Oxidative Stress in Cockroach Extract-Induced Mouse Model of Allergic Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of the kinase ITK in a mouse model of asthma reduces cell death and fails to inhibit the inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jpp.krakow.pl [jpp.krakow.pl]

- 7. biocytogen.com [biocytogen.com]

- 8. Ovalbumin induces natural killer cells to secrete Th2 cytokines IL-5 and IL-13 in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lung Tissue Damage Associated with Allergic Asthma in BALB/c Mice Could Be Controlled with a Single Injection of Mesenchymal Stem Cells from Human Bone Marrow up to 14 d After Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ML-7 attenuates airway inflammation and remodeling via inhibiting the secretion of Th2 cytokines in mice model of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Syk Regulates Neutrophilic Airway Hyper-Responsiveness in a Chronic Mouse Model of Allergic Airways Inflammation | PLOS One [journals.plos.org]

Application Notes and Protocols: Preparation of GNE-4997 Stock Solution in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-4997 is a potent and selective inhibitor of the interleukin-2-inducible T-cell kinase (ITK), with a Ki of 0.09 nM.[1][2][3][4] Accurate preparation of a stock solution is the first critical step for reliable and reproducible results in downstream biological assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound.[1][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of use, the key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Source(s) |

| Molecular Weight | 515.58 g/mol | [1][2][3][4][5][6] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | [1][5] |

| Solubility in DMSO | ≥ 10 mM | [1][4] |

| Storage of Solid | -20°C for long term (months to years) or 0-4°C for short term (days to weeks), kept dry and dark. | [1][3][5] |

| Storage of Stock Solution | -20°C or -80°C for long-term storage. Aliquoting is recommended to avoid multiple freeze-thaw cycles. | [1][3][7] |

Experimental Protocol

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound solid powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile, polypropylene microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation of moisture, which can affect the compound's stability and weighing accuracy.

-

Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.16 mg of this compound.

-

Calculation: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Mass (mg) = 10 mM x 1 mL x 515.58 g/mol / 1000 = 5.1558 mg

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution with 5.16 mg of this compound, add 1 mL of DMSO.

-

Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary, but always check for compound stability at elevated temperatures. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C or -80°C for long-term storage.

Working Solution Preparation:

When preparing working solutions for cell-based assays, it is crucial to avoid precipitation of the compound.

-

Perform serial dilutions of the DMSO stock solution in DMSO to an intermediate concentration before the final dilution into aqueous buffer or cell culture medium.

-

The final concentration of DMSO in the assay should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Diagrams

References

- 1. This compound | ITK inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. adooq.com [adooq.com]

- 4. This compound - Immunomart [immunomart.org]

- 5. medkoo.com [medkoo.com]

- 6. 1705602-02-3|this compound|BLD Pharm [bldpharm.com]

- 7. file.selleckchem.com [file.selleckchem.com]

Application Notes and Protocols for GNE-4997 in Primary T-Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), in primary T-cell cultures. The provided protocols and concentration recommendations are based on published data for selective ITK inhibitors and general best practices for primary immune cell assays.

Introduction

This compound is a highly selective and potent inhibitor of ITK, a crucial kinase in the T-cell receptor (TCR) signaling pathway.[1][2][3] ITK activation downstream of the TCR leads to the phosphorylation of phospholipase C-γ1 (PLC-γ1), initiating a signaling cascade that results in T-cell activation, proliferation, and cytokine production.[3] By inhibiting ITK, this compound can effectively modulate T-cell responses, making it a valuable tool for studying T-cell biology and for the development of therapeutics for T-cell-mediated diseases.

These notes provide recommended concentration ranges and detailed protocols for assessing the effects of this compound on primary T-cell proliferation, cytokine release, and cytotoxicity.

This compound: Properties and Handling

| Property | Value | Reference |

| Target | Interleukin-2-inducible T-cell kinase (ITK) | [2][3] |

| Ki | 0.09 nM | [2][3] |

| IC50 (Jurkat cells) | 4 nM (inhibition of PLC-γ phosphorylation) | [2][3] |

| Solubility | Soluble in DMSO | [4] |

| Storage | Store lyophilized at -20°C. In solution (DMSO), store at -20°C for up to one month. Avoid multiple freeze-thaw cycles. | [2] |

Note on Cytotoxicity: this compound has been designed to have reduced off-target antiproliferative effects, which contributes to lower cytotoxicity compared to some other kinase inhibitors.[3] However, it is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary T-cell culture conditions.

Recommended this compound Concentration for Primary T-Cell Culture

Based on studies with other selective ITK inhibitors in primary human T-cells, a broader concentration range should be evaluated. For instance, the ITK inhibitor CPI-818 has been used at 1 µM in primary T-cell assays, where it showed minimal effects on normal T-cells.[7] Other selective ITK inhibitors, BMS-488516 and BMS-509744, inhibited primary T-cell proliferation and IL-2 production with IC50 values of 96 nM and 19 nM, respectively.[8][9]

Recommended Starting Concentration Range for Dose-Response Experiments:

| Concentration Range | Rationale |

| 0.1 nM - 10 µM | This range encompasses the Jurkat cell line IC50 and concentrations used for other selective ITK inhibitors in primary T-cells, allowing for the determination of a full dose-response curve. |

It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound for your specific application and primary T-cell donor.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitute: Dissolve the lyophilized this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C.

Primary T-Cell Isolation and Culture

Primary human T-cells can be isolated from peripheral blood mononuclear cells (PBMCs) using standard methods such as Ficoll-Paque density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) for specific T-cell subsets (e.g., CD3+, CD4+, CD8+).

Isolated T-cells should be cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate cytokines for T-cell survival and activation (e.g., IL-2).

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential sensitivity of Jurkat and primary T cells to caspase-independent cell death triggered upon Fas stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective Itk inhibitors block T-cell activation and murine lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-4997 In Vivo Study Design and Dosage: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the available information regarding the in vivo study design and dosage of GNE-4997, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1][2] While comprehensive proprietary data from in-depth studies remains within the primary research articles, this guide synthesizes publicly available information to support further research and development.

Introduction to this compound

This compound is a small molecule inhibitor targeting ITK, a crucial kinase in the T-cell receptor (TCR) signaling pathway.[1] By inhibiting ITK, this compound effectively modulates T-cell activation and the subsequent release of pro-inflammatory cytokines. This mechanism of action suggests its potential therapeutic application in T-cell mediated inflammatory diseases. This compound has demonstrated high potency with a Ki of 0.09 nM for ITK.[1]

In Vivo Study Design and Methodology

Based on published research, in vivo studies with this compound have been conducted in mouse models to assess its pharmacodynamic effects, specifically its ability to reduce the production of key cytokines, IL-2 and IL-13. The primary route of administration in these studies was oral (p.o.) and intraperitoneal (i.p.).

Generalized Protocol for In Vivo Efficacy Testing in Mice

The following protocol is a generalized representation based on common methodologies for evaluating inhibitors of T-cell activation in vivo. Specific parameters for this compound would be detailed in the primary publication by Burch et al. in the Journal of Medicinal Chemistry (2015).

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of T-cell activation by measuring the inhibition of cytokine production.

Animal Model:

-

Species: Mouse (e.g., C57BL/6 or BALB/c strains)

-

Age: 8-12 weeks

-

Sex: Female or male, consistent across study groups

Experimental Groups:

-

Group 1: Vehicle control (e.g., formulated solution without this compound)

-

Group 2: this compound (Low Dose)

-

Group 3: this compound (High Dose)

-

Group 4: Positive control (optional, e.g., a known immunosuppressant like Dexamethasone)

Materials:

-

This compound

-

Vehicle for formulation (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

-

T-cell stimulus (e.g., anti-CD3 monoclonal antibody, clone 145-2C11)

-

Anesthesia

-

Blood collection supplies

-

ELISA kits for mouse IL-2 and IL-13

Procedure:

-

Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.

-

Dosing:

-

Prepare fresh formulations of this compound and vehicle on the day of dosing.

-

Administer this compound or vehicle to the respective groups via the desired route (oral gavage or intraperitoneal injection). The volume administered should be based on the animal's body weight.

-

-

T-Cell Stimulation:

-

At a predetermined time post-dosing (e.g., 1-2 hours), induce T-cell activation by administering an anti-CD3 monoclonal antibody intravenously. A typical dose is 5 µg per mouse.[3]

-

-

Sample Collection:

-

At the peak time of cytokine release (e.g., 2-4 hours post-stimulation), collect blood samples from the animals via a suitable method (e.g., cardiac puncture under terminal anesthesia).

-

Process the blood to obtain plasma or serum and store at -80°C until analysis.

-

-

Cytokine Analysis:

-

Quantify the concentrations of IL-2 and IL-13 in the plasma or serum samples using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the mean cytokine levels for each treatment group.

-

Determine the percentage of inhibition of cytokine production by this compound compared to the vehicle control group.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to assess the significance of the observed effects.

-

Data Presentation

Quantitative data from the specific in vivo studies of this compound, including pharmacokinetic parameters and dose-response relationships for cytokine inhibition, are not available in the public domain and would be contained within the full scientific publication. For illustrative purposes, the following tables are templates for how such data would be presented.

Table 1: Pharmacokinetic Parameters of this compound in Mice (Example)

| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |

| Oral (p.o.) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Intraperitoneal (i.p.) | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: In Vivo Pharmacodynamic Effect of this compound on Cytokine Production in Mice (Example)

| Treatment Group | Dose (mg/kg) | Route | IL-2 Inhibition (%) | IL-13 Inhibition (%) |

| Vehicle Control | - | p.o. | 0 | 0 |

| This compound | Data not available | p.o. | Data not available | Data not available |

| This compound | Data not available | p.o. | Data not available | Data not available |

| Vehicle Control | - | i.p. | 0 | 0 |

| This compound | Data not available | i.p. | Data not available | Data not available |

| This compound | Data not available | i.p. | Data not available | Data not available |

Visualizations

ITK Signaling Pathway and Point of Inhibition by this compound

The following diagram illustrates the simplified T-cell receptor signaling cascade and highlights the central role of ITK, which is the target of this compound.

References

- 1. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Immunological analysis of the murine anti‐CD3‐induced cytokine release syndrome model and therapeutic efficacy of anti‐cytokine antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Jurkat Cell Stimulation Protocol with GNE-4997 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jurkat cells, an immortalized human T lymphocyte cell line, are a cornerstone model for studying T-cell signaling and activation. The T-cell receptor (TCR) signaling cascade is a complex network of kinases, phosphatases, and adapter proteins that ultimately leads to T-cell proliferation, cytokine production, and effector functions. A key component of this pathway is the Interleukin-2 Inducible T-cell Kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases. Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates Phospholipase C-gamma 1 (PLC-γ1). Activated PLC-γ1 generates the second messengers diacylglycerol (DAG) and inositol trisphosphate (IP3), leading to the activation of downstream transcription factors such as NF-κB and NFAT, which are critical for the production of cytokines like Interleukin-2 (IL-2).